Cas no 313254-09-0 (4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide)

4-Bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a brominated benzamide derivative featuring a 4-methylbenzothiazole moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for developing biologically active molecules. The presence of the bromo substituent enhances its utility in cross-coupling reactions, enabling further structural modifications. The benzothiazole core contributes to its potential pharmacological properties, including antimicrobial or antitumor activity. Its well-defined structure and synthetic versatility make it a valuable intermediate for exploring structure-activity relationships in drug discovery. The compound is typically characterized by high purity and stability, ensuring reliable performance in research applications.
4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide structure
313254-09-0 structure
Product name:4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
CAS No:313254-09-0
MF:C15H11BrN2OS
MW:347.229641199112
CID:5849840
PubChem ID:746881

4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
    • Benzamide, 4-bromo-N-(4-methyl-2-benzothiazolyl)-
    • 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
    • 313254-09-0
    • AKOS003006259
    • F0012-0174
    • AN-652/40909994
    • SR-01000394543
    • SR-01000394543-1
    • Inchi: 1S/C15H11BrN2OS/c1-9-3-2-4-12-13(9)17-15(20-12)18-14(19)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18,19)
    • InChI Key: HDBAIKKRBLXFDY-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(C)C=CC=C2S1)(=O)C1=CC=C(Br)C=C1

Computed Properties

  • Exact Mass: 345.97755g/mol
  • Monoisotopic Mass: 345.97755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.2Ų
  • XLogP3: 4.6

4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Pricemore >>

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F0012-0174-10μmol
4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313254-09-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0012-0174-75mg
4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313254-09-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0012-0174-10mg
4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313254-09-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0012-0174-15mg
4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313254-09-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0012-0174-1mg
4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313254-09-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0012-0174-50mg
4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313254-09-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0012-0174-5mg
4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313254-09-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0012-0174-25mg
4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313254-09-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0012-0174-3mg
4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313254-09-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0012-0174-4mg
4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313254-09-0 90%+
4mg
$66.0 2023-05-17

Additional information on 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Introduction to 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS No. 313254-09-0)

4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 313254-09-0, belongs to the benzamide class of molecules, which are widely studied for their pharmacological effects. The presence of a bromine substituent and a benzothiazole moiety in its structure imparts distinct chemical and biological characteristics, making it a valuable scaffold for further medicinal chemistry exploration.

The molecular structure of 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide consists of a benzamide core linked to a 4-methyl-1,3-benzothiazole ring through an amide bond. The bromine atom at the 4-position of the benzene ring enhances its reactivity, allowing for further functionalization and derivatization. This structural motif is particularly interesting because it combines the bioisosteric properties of benzothiazole with the pharmacophoric elements of benzamide, which are known to interact with various biological targets.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzamide and benzothiazole scaffolds. These heterocyclic compounds have shown promise in modulating multiple biological pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. The specific arrangement of substituents in 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide makes it a compelling candidate for investigating its potential as an intermediate in drug discovery.

One of the most intriguing aspects of this compound is its potential interaction with enzymes and receptors that are implicated in disease pathogenesis. For instance, studies have suggested that benzamide derivatives can inhibit proteases such as caspase-3, which plays a crucial role in apoptosis. Additionally, the benzothiazole ring is known to exhibit antimicrobial and anti-inflammatory properties, further enhancing the therapeutic potential of 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high accuracy. Molecular docking studies have been performed using 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide as a lead molecule to identify potential binding sites on target proteins. These studies have revealed that the compound can effectively interact with both receptor and enzyme targets, suggesting its multifaceted therapeutic applications.

The synthesis of 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The bromination step is particularly critical, as it determines the reactivity of the molecule for subsequent functionalization. Researchers have explored various brominating agents and conditions to achieve regioselective bromination at the desired position on the benzene ring.

Once synthesized, 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be subjected to further derivatization to enhance its pharmacological properties. For example, replacing the bromine atom with other functional groups can alter its solubility and bioavailability. Additionally, modifications to the benzothiazole ring can introduce new biological activities or improve metabolic stability.

The pharmaceutical industry has shown interest in exploring novel analogs of 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide due to its promising preclinical data. Several companies have initiated programs to synthesize and evaluate derivatives of this compound for their efficacy in treating various diseases. These efforts are supported by academic research institutions that are continuously publishing new findings on the pharmacological effects of benzamide and benzothiazole derivatives.

In conclusion, 4-bromo-N-(4-methyl -1 , 3 -benzothiazol -2 -yl )benzamide (CAS No . 313254 -09 -0 ) represents an exciting opportunity for drug discovery . Its unique structural features , coupled with its potential biological activities , make it a valuable candidate for further investigation . As research progresses , we can expect more insights into its therapeutic applications , paving the way for novel treatments in various medical conditions .

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